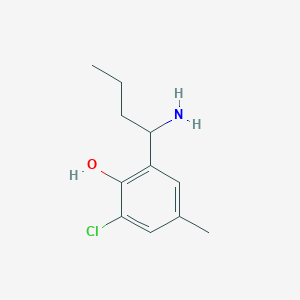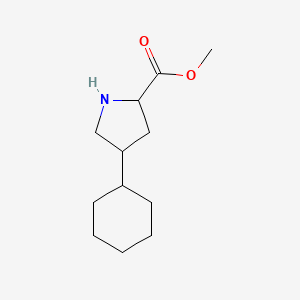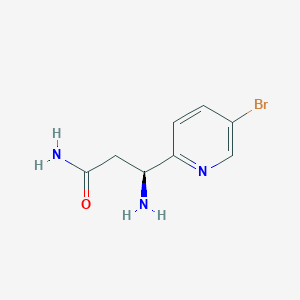![molecular formula C5H10N2O2 B13318796 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B13318796.png)
2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol is an organic compound with the molecular formula C₅H₁₀N₂O₂. It is a versatile molecule that contains both a cyano group and a hydroxyethylamino group, making it useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol typically involves the reaction of 2-aminoethanol with cyanogen bromide under controlled conditions. The reaction proceeds as follows:
Reactants: 2-aminoethanol and cyanogen bromide.
Conditions: The reaction is carried out in an aqueous medium at a temperature of around 0-5°C.
Procedure: 2-aminoethanol is added to a solution of cyanogen bromide in water, and the mixture is stirred for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pH, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted amines, oxo derivatives, and other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, including surfactants and polymers.
Wirkmechanismus
The mechanism of action of 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the hydroxyethylamino group can participate in hydrogen bonding and nucleophilic interactions. These properties enable the compound to engage in a wide range of chemical reactions and biological interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Aminoethylamino)ethanol: This compound is similar in structure but lacks the cyano group.
2-[(2-hydroxyethyl)(octyl)amino]ethan-1-ol: This compound has a longer alkyl chain, making it more hydrophobic.
N,N-bis(2-hydroxyethyl)ethylenediamine: This compound has two hydroxyethyl groups, increasing its solubility in water.
Uniqueness
2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol is unique due to the presence of both a cyano group and a hydroxyethylamino group, which confer distinct reactivity and versatility in chemical synthesis and applications.
Eigenschaften
Molekularformel |
C5H10N2O2 |
|---|---|
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
bis(2-hydroxyethyl)cyanamide |
InChI |
InChI=1S/C5H10N2O2/c6-5-7(1-3-8)2-4-9/h8-9H,1-4H2 |
InChI-Schlüssel |
LMIZSHSKIQZXAL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)N(CCO)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


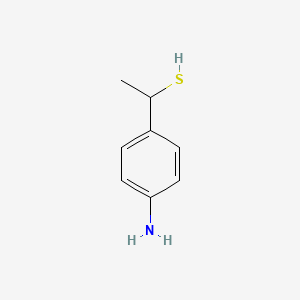
![6-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13318724.png)


![{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13318736.png)
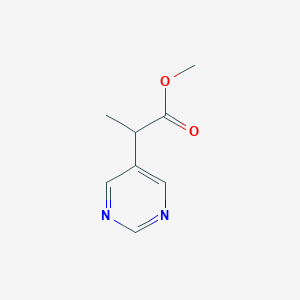
![4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol](/img/structure/B13318745.png)
![3-{6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13318766.png)

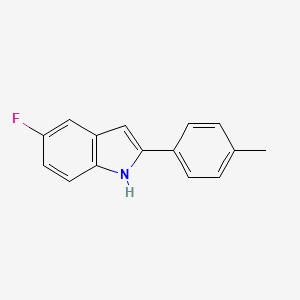
![1-[(1-Methylcyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13318774.png)
